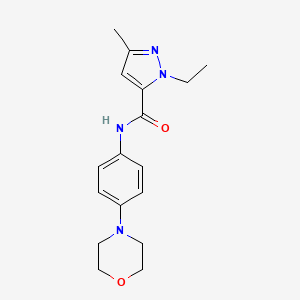

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and analysis of pyrazole derivatives, including compounds similar to 1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide, are areas of significant interest in medicinal chemistry and materials science. These compounds are known for their diverse pharmacological activities and their role in various chemical reactions and properties, making them valuable in scientific research and application development.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through reactions involving the condensation of hydrazines with diketones or aldehydes. An example includes the synthesis of related compounds through cyclocondensation reactions under specific conditions, often involving catalysts and solvents like acetonitrile at room temperature for high yield and purity (Prabakaran et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through X-ray crystallography, showcasing specific geometric configurations and intermolecular interactions. Studies include detailed Hirshfeld surface analysis and DFT calculations to understand the compound's electronic structure and intermolecular forces (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, based on their functional groups. Their chemical properties, such as reactivity and stability, are influenced by the substituents on the pyrazole ring and the overall molecular structure.

Physical Properties Analysis

The physical properties, including melting points, solubility, and thermal stability, are crucial for understanding the compound's behavior under different conditions. For instance, specific pyrazole derivatives are found to be thermally stable up to certain temperatures, which is significant for their storage and application (Kumara et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antiobesity and CB1 Receptor Antagonism

Studies have synthesized analogues of diaryl dihydropyrazole-3-carboxamides, demonstrating significant in vivo antiobesity activity. This activity is linked to their antagonism of the CB1 receptor, showing promise for appetite suppression and body weight reduction in animal models. The molecular modeling within these studies highlights the interaction of these compounds with the CB1 receptor, suggesting a mechanism of action similar to that of known CB1 antagonists (Srivastava et al., 2007).

Synthesis and Biological Evaluation of Derivatives

Another research focus has been on the synthesis and biological evaluation of various pyrazole derivatives, including those with thiophene-based bis-heterocyclic monoazo dyes. These compounds have been characterized for their solvatochromic behavior, tautomeric structures, and effects on visible absorption maxima, indicating potential applications in dye and pigment development (Karcı & Karcı, 2012).

Anticancer Activity

Research has also explored the anticancer activity of pyrazole carboxamide derivatives. Specific derivatives have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine leukemia and human leukemia, with some compounds exhibiting potent cytotoxic effects. This suggests their potential as novel anticancer agents (Deady et al., 2003).

In Vitro and In Vivo Biological Activities

Further investigations have focused on the in vitro and in vivo biological activities of pyrazole derivatives. These studies include the evaluation of antimicrobial, anticancer, and nematocidal activities, showing that certain pyrazole carboxamide derivatives have significant effects against specific bacterial, fungal strains, and cancer cell lines, as well as nematodes. Such research indicates the versatility of these compounds in addressing various biological and agricultural challenges (Hafez, El-Gazzar, & Al-Hussain, 2016; Zhao et al., 2017).

Molecular Interaction Studies

Molecular interaction studies of pyrazole derivatives with CB1 cannabinoid receptors have provided insights into the design of selective antagonists. These studies help in understanding the conformational preferences and binding interactions of such compounds with the CB1 receptor, guiding the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Eigenschaften

IUPAC Name |

2-ethyl-5-methyl-N-(4-morpholin-4-ylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-21-16(12-13(2)19-21)17(22)18-14-4-6-15(7-5-14)20-8-10-23-11-9-20/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPLOWRMSMKTHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-3-methyl-N-(4-morpholinophenyl)-1H-pyrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)